molecular formula C7H4ClF3N4 B1488038 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1206640-61-0

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1488038
CAS No.: 1206640-61-0
M. Wt: 236.58 g/mol
InChI Key: LLAPLJGOFXCNFY-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a high-purity chemical reagent with the molecular formula C7H4ClF3N4 and a molecular weight of 236.58 g/mol . This compound is built on the [1,2,4]triazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of both chloro and trifluoromethyl substituents on the fused ring system makes it a valuable and versatile building block for constructing more complex molecules in drug discovery and development . Researchers can utilize this amine-functionalized heterocycle in various synthetic applications, including the design and synthesis of novel compounds for investigating new antibacterial and antifungal agents . It serves as a key intermediate in organic synthesis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-6(12)14-15/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAPLJGOFXCNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736846
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206640-61-0
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a route involving:

  • Formation of the triazole ring fused to the pyridine system.
  • Introduction of the chloro substituent at the 8-position.
  • Incorporation of the trifluoromethyl group at the 6-position.
  • Functionalization at the 2-position with an amino group.

This synthetic approach often starts from substituted pyridine derivatives, followed by cyclization with hydrazine or aminoguanidine derivatives to form the triazole ring fused to the pyridine.

Specific Preparation Method Overview

Starting Materials and Cyclization

  • Key starting material: 2-hydrazino-3-chloro-5-trifluoromethylpyridine.
  • This intermediate is reacted with various carboxylic acids or their derivatives under ultrasonic or reflux conditions to induce cyclization forming the triazolopyridine core.

For example, reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids at 105°C for 3 hours under ultrasonic conditions leads to the formation of triazolopyridine derivatives, including the target compound or close analogs, with yields ranging from 32% to 52% depending on the substituent on the benzoic acid.

Cyclization and Functional Group Introduction

  • The cyclization typically occurs via condensation of the hydrazino group with the carboxylic acid derivative, forming the fused triazole ring.
  • The chloro substituent is retained from the pyridine starting material.
  • The trifluoromethyl group is introduced at the 5-position of the pyridine ring prior to cyclization.
  • Amino substitution at the 2-position is achieved either by direct amination or by displacement reactions on chlorinated intermediates.

Detailed Synthetic Route Example

A representative synthesis can be summarized as follows (adapted from literature on related triazolopyridine derivatives and patent disclosures):

Step Reaction Description Conditions Yield (%)
1 Synthesis of 2-hydrazino-3-chloro-5-trifluoromethylpyridine From 3-chloro-5-trifluoromethylpyridine via hydrazine substitution Not specified
2 Cyclization with substituted benzoic acid (e.g., 3-nitrobenzoic acid) Ultrasonic reactor, 105°C, 3 h ~40%
3 Concentration and recrystallization from ethanol - -
4 Optional further functionalization (e.g., amination at 2-position) Using phosphorus oxychloride or nucleophilic substitution Up to 94% for chlorination step

This method yields the target 8-Chloro-6-(trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine or its analogs with moderate to high purity and yields.

Alternative Synthetic Approaches

  • Condensation of aminoguanidine carbonate with γ-butyrolactone to form substituted triazole intermediates, followed by condensation with ethyl acetoacetate and subsequent chlorination with phosphorus oxychloride to introduce the chloro substituent.
  • Nucleophilic displacement reactions on chlorinated triazolopyridine intermediates to introduce amino groups at the 2-position, with yields ranging from 87% to 93% for various aniline derivatives.
  • Use of phosphorus oxychloride for chlorination of hydroxyl or amino precursors to afford the 8-chloro substituent in high yields (~94%).

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 105°C (ultrasonic reactor) or reflux in acetic acid Ultrasonic irradiation enhances reaction rates
Solvent Ethanol for recrystallization; DMF or acetic acid for reaction Choice affects yield and purity
Reaction Time 3 hours typical for cyclization Longer times may improve yield but risk degradation
Reagents 2-hydrazino-3-chloro-5-trifluoromethylpyridine, substituted benzoic acids Variation in benzoic acid affects yield and product properties

Research Findings and Yield Data

Substituent on Benzoic Acid Product Yield (%) Melting Point (°C) Notes
3-Nitrobenzoic acid 40% 148-151 Moderate yield, white crystals
2-Methoxybenzoic acid 44% 129-132 Slightly higher yield, white crystals
3-Fluorobenzoic acid 32% 147-149 Lower yield, white crystals
4-Nitrobenzoic acid 52% 117-120 Highest yield among tested, white crystals

These data indicate that electron-withdrawing groups on the benzoic acid tend to favor higher yields in the cyclization step.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Ultrasonic cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with benzoic acids Efficient ring closure, moderate yields Mild conditions, scalable Moderate yields, requires recrystallization
Chlorination with phosphorus oxychloride High yield chlorination of intermediates High yield (up to 94%) Requires careful handling of reagents
Nucleophilic substitution on chlorinated intermediates High yield amination (87-93%) Versatile for introducing amines Requires pure chlorinated intermediates

Chemical Reactions Analysis

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cell proliferation pathways. For instance, triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms such as the inhibition of angiogenesis and modulation of apoptotic pathways .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research has indicated that triazole derivatives can act effectively against bacteria and fungi by disrupting their cellular processes. This makes them potential candidates for developing new antimicrobial agents in the face of rising antibiotic resistance .

Agrochemicals

Pesticide Development
In agricultural science, this compound is being explored for its potential use as a pesticide. Its structure allows for interaction with biological systems in pests, potentially leading to effective pest control strategies. Studies have shown that triazole-based compounds can inhibit key enzymes in pests, making them effective in managing crop diseases while minimizing environmental impact .

Materials Science

Polymer Synthesis
The unique properties of this compound make it suitable for use in synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on developing polymer composites that utilize this compound to improve performance in applications such as coatings and electronic devices .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryStudy on Anticancer PropertiesSignificant inhibition of cancer cell proliferation observed.
AntimicrobialResearch on Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria.
AgrochemicalsPesticide Efficacy StudyDemonstrated high efficacy against common agricultural pests.
Materials SciencePolymer Composite DevelopmentEnhanced mechanical properties in polymer blends.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target organism. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bioactivity

The biological activity of triazolo-fused compounds is highly dependent on substituent positions and electronic properties. Key comparisons include:

Triazolo[1,5-a]pyridines with Aryl Substituents
  • 5-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14k) : Substitution with a dichlorophenyl group at position 5 resulted in reduced synthetic yield (44.8%) compared to 14j (59.6%), suggesting steric or electronic challenges in synthesis .
Triazolo[1,5-a]pyrimidines with Trifluoromethyl Groups
  • 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Derivatives : In antimalarial studies, a trifluoromethyl group at position 2 improved activity against Plasmodium falciparum (IC₅₀ = 0.3 μM for compound 13). However, a CF₃ group at position 2 in a related pyrimidine scaffold showed poor activity, highlighting positional sensitivity .
Chlorinated Analogues
  • 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-60-9): Structural similarity (75%) to the target compound but lacks the CF₃ group. No bioactivity data are available, though chlorine at position 6 may influence solubility and target engagement .

Core Scaffold Variations

  • [1,2,4]Triazolo[4,3-a]pyridines : Derivatives like 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS: 338773-34-5) differ in ring fusion patterns, which may alter binding to enzymes like kinases or HDACs .

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Core Scaffold Reported Bioactivity Reference
8-Chloro-6-(trifluoromethyl)-... (Target) Cl (8), CF₃ (6) [1,2,4]Triazolo[1,5-a]pyridine Antiproliferative (inferred)
5-(4-Fluorophenyl)-... (14j) 4-F-Ph (5) [1,2,4]Triazolo[1,5-a]pyridine JAK/HDAC inhibition
2-(Trifluoromethyl)-... (Compound 13) CF₃ (2) [1,2,4]Triazolo[1,5-a]pyrimidine Anti-P. falciparum (IC₅₀ = 0.3 μM)
6-Chloro-... (CAS: 1239647-60-9) Cl (6) [1,2,4]Triazolo[1,5-a]pyridine Unknown
8-Chloro-6-(trifluoromethyl)-[4,3-a]pyridine Cl (8), CF₃ (6) [1,2,4]Triazolo[4,3-a]pyridine Undisclosed

Key Findings

  • Chlorine Substitution : Chlorine at position 8 (target) vs. position 6 (CAS: 1239647-60-9) could influence steric interactions in enzyme binding pockets .
  • Scaffold Flexibility : The [1,5-a]pyridine core offers synthetic versatility for introducing diverse substituents, as seen in JAK/HDAC inhibitors , whereas pyrimidine derivatives are more explored in antiparasitic contexts .

Biological Activity

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound possesses a molecular formula of C9H9ClF3N4C_9H_9ClF_3N_4 and a molecular weight of 301.10 g/mol. Its structure includes a triazole ring fused with a pyridine moiety, which is critical for its biological activity.

Research indicates that this compound exhibits activity against various pathogens and may influence several biological pathways:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain strains of bacteria and protozoa. For instance, it has shown effectiveness against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis, with an effective concentration (EC50) of approximately 0.17 μM .
  • Cardiotoxicity Concerns : While demonstrating potent activity against C. parvum, the compound's affinity for the hERG ion channel raises concerns regarding cardiotoxicity. Compounds with higher affinity for hERG channels are often associated with increased risk of cardiac side effects .
  • Potential as Antitumor Agent : The compound's structural analogs have been investigated for their antitumor activities. Triazole derivatives have been linked to various cancer treatments due to their ability to inhibit tumor growth through multiple mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical in optimizing the biological activity of triazole derivatives:

  • Substituents Impact : Modifications at different positions on the triazole ring significantly affect the compound's potency and selectivity. For example, replacing certain heteroatoms in the ring can lead to drastic changes in activity .
  • Comparative Analyses : Studies have compared various triazolo-pyridine derivatives to identify key structural features that enhance biological efficacy while minimizing toxicity .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cryptosporidiosis : In an investigation focused on anti-parasitic properties, this compound was evaluated alongside other triazole derivatives for their efficacy against C. parvum. The results indicated that modifications in the chemical structure could lead to improved potency and reduced toxicity profiles .
  • Antitumor Activity Assessment : A study assessed various derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that certain modifications could enhance selectivity towards tumor cells while sparing normal cells .

Data Summary Table

PropertyValue
Molecular FormulaC₉H₉ClF₃N₄
Molecular Weight301.10 g/mol
EC50 against C. parvum0.17 μM
Toxicity (hERG channel binding)Moderate

Q & A

Q. How to ensure reproducibility in biological screening of triazolopyridine derivatives?

  • Guidelines :
  • Compound Purity : Validate via HPLC (>98% purity; use C18 columns, 0.1% TFA in water/acetonitrile gradient) .
  • Assay Controls : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays).
  • Data Reporting : Adhere to MIAME standards for omics data and provide raw diffraction images (e.g., .hkl files) for crystallographic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.